2-{2-bromo-6-ethoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}-N-(tert-butyl)acetamide
2-{2-bromo-6-ethoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}-N-(tert-butyl)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0985807
InChI:
InChI=1S/C17H24BrN5O3/c1-5-25-14-7-12(8-21-23-10-19-20-11-23)6-13(18)16(14)26-9-15(24)22-17(2,3)4/h6-7,10-11,21H,5,8-9H2,1-4H3,(H,22,24)
SMILES:
CCOC1=C(C(=CC(=C1)CNN2C=NN=C2)Br)OCC(=O)NC(C)(C)C
Molecular Formula:
C17H24BrN5O3
Molecular Weight:
426.3 g/mol
2-{2-bromo-6-ethoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}-N-(tert-butyl)acetamide
CAS No.:
Cat. No.: VC0985807
Molecular Formula: C17H24BrN5O3
Molecular Weight: 426.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H24BrN5O3 |
|---|---|
| Molecular Weight | 426.3 g/mol |
| IUPAC Name | 2-[2-bromo-6-ethoxy-4-[(1,2,4-triazol-4-ylamino)methyl]phenoxy]-N-tert-butylacetamide |
| Standard InChI | InChI=1S/C17H24BrN5O3/c1-5-25-14-7-12(8-21-23-10-19-20-11-23)6-13(18)16(14)26-9-15(24)22-17(2,3)4/h6-7,10-11,21H,5,8-9H2,1-4H3,(H,22,24) |
| Standard InChI Key | IXWQPMISFCBYTP-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C(=CC(=C1)CNN2C=NN=C2)Br)OCC(=O)NC(C)(C)C |
| Canonical SMILES | CCOC1=C(C(=CC(=C1)CNN2C=NN=C2)Br)OCC(=O)NC(C)(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator